N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a pyridine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above provides a more sustainable and efficient approach, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Medicine: Benzamide derivatives are known for their therapeutic properties, including antiplatelet activity.
Industry: It is used in the production of materials such as plastics and rubber.
Mechanism of Action
The mechanism of action of N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22BrN3O |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide |
InChI |
InChI=1S/C24H22BrN3O/c1-3-9-21-19(4-2)22(17-12-8-13-18(25)14-17)20(15-26)23(27-21)28-24(29)16-10-6-5-7-11-16/h5-8,10-14H,3-4,9H2,1-2H3,(H,27,28,29) |
InChI Key |
FJZIBWCVFFLHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N)C3=CC(=CC=C3)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.